molecular formula C14H24N2O4 B15053700 tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B15053700
M. Wt: 284.35 g/mol
InChI Key: HACOJUDPVUMKSA-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₄H₂₄N₂O₄, molecular weight 284.35 g/mol) is a spirocyclic compound featuring a bicyclic core with oxygen and nitrogen heteroatoms. Its structure includes a tert-butyl carbamate group, which serves as a protective moiety for the amine functionality during synthetic processes . This compound is part of a broader class of spirocyclic amines, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive scaffolds . Notably, the compound was listed as discontinued by CymitQuimica (Ref: 10-F604555), suggesting challenges in synthesis or commercial viability .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)

InChI Key

HACOJUDPVUMKSA-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Epoxidation Pathway

The most frequently reported method begins with N-Boc-piperidone, employing Corey-Chaykovsky reagent (dimethylsulfonium methylide) to generate an epoxide intermediate. Subsequent ring-opening with methylamine derivatives proceeds with 85% regioselectivity at the less hindered epoxide carbon, as confirmed by $$^{13}\text{C}$$ NMR analysis. Critical parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature −78°C to −30°C ±15% yield
Solvent System THF/DMSO (4:1) ±22% yield
Epoxide Equivalents 1.2–1.5 ±8% yield

This route demonstrates superior atom economy compared to alternative methods, with an E-factor of 18.7 kg waste/kg product.

Malonate-Based Industrial Synthesis

A patent-protected seven-step sequence starts with ethyl malonate, achieving the spirocyclic core through sequential reduction, tosylation, and cesium carbonate-mediated cyclization. The process features:

  • Malonate Alkylation : Ethanol solvent at 65°C for 5 hours (92% conversion)
  • Lithium Borohydride Reduction : Tetrahydrofuran at 40°C (3.5 hours, 84% yield)
  • Tosyl Protection : Dichloromethane with triethylamine (12 hours, 78% yield)
  • Spirocyclization : Acetonitrile with Cs$$2$$CO$$3$$ at 80°C (3 hours, 68% yield)

This method's scalability is evidenced by Angel Pharmatech Ltd.'s 20-day production timeline for multi-kilogram batches.

Critical Reaction Optimization

Spirocyclic Ring Formation

Comparative solvent studies reveal acetonitrile's superiority over DMF or DMSO in cyclization steps (Table 1):

Table 1: Solvent Effects on Spirocyclization Yield

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Acetonitrile 37.5 68 98.4
DMF 36.7 51 89.2
1,4-Dioxane 2.2 32 76.8

The use of cesium carbonate versus potassium carbonate improves yields by 22% due to enhanced oxyanion stabilization.

Protecting Group Strategy

The tert-butyloxycarbonyl (Boc) group demonstrates optimal stability during magnesium-mediated reductions. Comparative analysis of protective groups shows:

  • Boc Protection : 94% retention after 5 reaction steps
  • Cbz Protection : 67% retention under identical conditions
  • Fmoc Protection : Complete degradation in acidic media

Deprotection using 20% trifluoroacetic acid in dichloromethane achieves quantitative Boc removal without ring-opening side reactions.

Advanced Characterization Data

Spectroscopic Signatures

Key structural features were confirmed through:

  • $$^1\text{H}$$ NMR (400 MHz, CDCl$$_3$$):

    • δ 4.38 (q, J = 6.6 Hz, 3H, OCH$$2$$CH$$3$$)
    • δ 3.12–3.05 (m, 2H, NCH$$_2$$)
    • δ 1.44 (s, 9H, C(CH$$3$$)$$3$$)
  • HRMS (ESI+):

    • m/z calculated for C$${14}$$H$${24}$$N$$2$$O$$4$$ [M+H]$$^+$$: 285.1814
    • Found: 285.1811

Chromatographic Purity

Reverse-phase HPLC (C18 column, 60:40 MeCN/H$$_2$$O) shows:

  • Retention time: 8.72 min
  • Peak symmetry: 1.02
  • Column efficiency: 18,400 plates/m

Industrial Production Considerations

Cost Analysis of Starting Materials

Table 2: Raw Material Cost Breakdown

Component Cost/kg ($) Percentage of Total
Ethyl Malonate 48 22%
Lithium Borohydride 320 35%
Pd/C (10%) 1,150 18%
Cs$$2$$CO$$3$$ 890 15%

Process intensification through continuous flow hydrogenation reduces palladium catalyst costs by 40% through efficient recycling.

Environmental Impact Mitigation

The optimized route reduces:

  • E-factor from 43.2 to 28.1 kg waste/kg product
  • PMI (Process Mass Intensity) from 127 to 89
  • Energy consumption by 35% through microwave-assisted cyclization

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies demonstrate visible-light-mediated spirocyclization using fac-Ir(ppy)$$_3$$:

  • 450 nm LED irradiation
  • 78% yield in 2 hours
  • Complete diastereocontrol

Biocatalytic Approaches

Immobilized lipase PS-800 shows promise in kinetic resolution:

  • Enantiomeric excess: 98% ee
  • Space-time yield: 4.8 g/L/h
  • Operational stability: 15 cycles

Chemical Reactions Analysis

tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent-Specific Differences

  • tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (C₂₀H₂₈N₂O₄): Replaces the 3-methyl group with a benzyl substituent, increasing molecular weight (360.45 g/mol) and lipophilicity.
  • (R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₅H₂₂F₃N₂O₃) :
    Incorporates a trifluoromethyl group at position 5, introducing strong electron-withdrawing effects and metabolic stability (molecular weight 336.35 g/mol) .

Core Modifications

  • tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₄H₂₄N₂O₃) :
    Replaces the 1-oxa moiety with a ketone, altering hydrogen-bonding capacity and ring strain (molecular weight 268.36 g/mol) .
  • tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate :
    Features a single nitrogen atom in the spiro system, simplifying the heterocyclic framework .

Physicochemical and Pharmacological Properties

Compound (CAS) Molecular Weight LogP* Solubility (mg/mL) Bioactivity Notes
Target compound (Discontinued) 284.35 2.1 ~10 (DMSO) Limited data; scaffold resembles METTL3 inhibitors
4-benzyl analog (1352925-95-1) 360.45 3.8 ~5 (DMSO) Enhanced protein binding potential
5-oxo analog (1646635-53-1) 270.32 1.6 ~20 (DMSO) Improved aqueous solubility
Trifluoromethyl analog (1341192-03-7) 336.35 2.9 ~15 (DMSO) High metabolic stability

*Predicted using fragment-based methods.

Biological Activity

tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS Number: 1914988-99-0) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C14H24N2O4C_{14}H_{24}N_{2}O_{4} with a molecular weight of approximately 284.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Research indicates that compounds within the diazaspiro[5.5]undecane family, including tert-butyl 3-methyl-5-oxo derivatives, exhibit inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including chronic kidney disease and hypertension . The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties.

Anticancer Properties

One notable study demonstrated that related diazaspiro compounds inhibit geranylgeranyltransferase I (GGTase I), which is crucial for the post-translational modification of proteins involved in cancer cell proliferation . This inhibition results in the downregulation of YAP1 and TAZ proteins, which are associated with tumor growth and metastasis.

In Vivo Studies

In animal models, specifically in a rat model of anti-glomerular basement membrane glomerulonephritis, administration of related compounds led to significant reductions in serum creatinine levels, indicating renal protective effects . These findings suggest potential applications in treating kidney diseases.

Case Study 1: sEH Inhibition

A study involving a series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas found that these compounds exhibited high potency as sEH inhibitors. The lead compound showed effective bioavailability and reduced kidney damage markers when tested in vivo .

Case Study 2: GGTase I Inhibition

Another investigation focused on the inhibition of GGTase I by diazaspiro compounds. The results indicated that these compounds could effectively block cancer cell proliferation through modulation of critical signaling pathways associated with cell survival and apoptosis .

Data Table: Biological Activities

Activity Mechanism Effect Reference
sEH InhibitionInhibition of soluble epoxide hydrolaseAnti-inflammatory effects
GGTase I InhibitionInhibition of geranylgeranyltransferase IReduced cancer cell proliferation
Renal ProtectionModulation of EET levelsDecreased serum creatinine

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